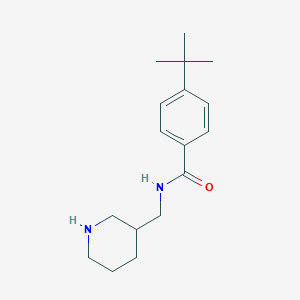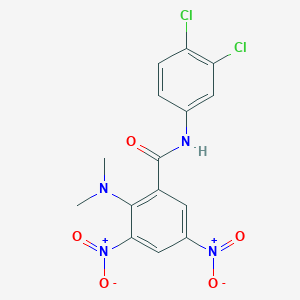![molecular formula C27H27N3O3 B12488306 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488306.png)
4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrazoloquinoline core . This reaction often employs catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: Another compound with a benzodioxole group, used in various chemical applications.
Uniqueness
4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H27N3O3 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C27H27N3O3/c1-15-5-8-18(9-6-15)30-26-23(16(2)29-30)24(17-7-10-21-22(11-17)33-14-32-21)25-19(28-26)12-27(3,4)13-20(25)31/h5-11,24,28H,12-14H2,1-4H3 |
InChI Key |
MYOJHVPITZDGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12488223.png)
![2,2'-[ethane-1,2-diylbis(oxy)]bis{N-[(E)-(4-nitrophenyl)methylidene]aniline}](/img/structure/B12488224.png)

![5-amino-3-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12488227.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12488234.png)
![5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488243.png)
![3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12488254.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B12488255.png)

![Ethyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488262.png)
![5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12488274.png)
![1-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-[1-(2-phenylethyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B12488284.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12488293.png)
